Podospicatin

Description

Podospicatin is a bioactive diterpenoid isolated from the bark of Podocarpus spicatus, a coniferous tree native to South America . Structurally, it features a fused tetracyclic core with hydroxyl and acetyloxy substituents at positions C-3 and C-14, respectively (IUPAC name: 3β,14α-dihydroxy-8,11,13-abietatrien-7-one) . Its discovery in 2018 marked a significant advancement in natural product chemistry due to its potent anti-inflammatory and cytotoxic activities, particularly against non-small cell lung cancer (NSCLC) cell lines (IC50 = 2.3 ± 0.4 μM in A549 cells) . Current research focuses on its mechanism of action, which involves inhibition of NF-κB signaling and induction of apoptosis via caspase-3 activation .

Properties

CAS No. |

479-97-0 |

|---|---|

Molecular Formula |

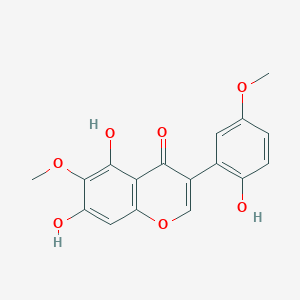

C17H14O7 |

Molecular Weight |

330.29 |

Synonyms |

5,7,2′-Trihydroxy-6,5′-dimethoxyisoflavone |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7,2’-Trihydroxy-6,5’-dimethoxyisoflavone typically involves multiple steps, including the formation of the isoflavone core structure followed by specific hydroxylation and methoxylation reactions. The synthetic route often starts with commercially available precursors, such as 3,4-dimethoxyphenol, and involves key steps like Claisen rearrangement, oxidative cleavage, and aryllithium addition .

Industrial Production Methods: the synthesis on a gram scale has been achieved through optimized synthetic routes, indicating the potential for scalable production .

Chemical Reactions Analysis

Types of Reactions: 5,7,2’-Trihydroxy-6,5’-dimethoxyisoflavone undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional hydroxyl groups or convert hydroxyl groups to carbonyl groups.

Reduction: This reaction can reduce carbonyl groups to hydroxyl groups.

Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogens (e.g., bromine) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can yield alcohols .

Scientific Research Applications

Chemistry: In chemistry, 5,7,2’-Trihydroxy-6,5’-dimethoxyisoflavone is studied for its potential as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable compound for synthetic chemists .

Biology: In biology, this compound is investigated for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It is also studied for its role in plant defense mechanisms .

Medicine: In medicine, 5,7,2’-Trihydroxy-6,5’-dimethoxyisoflavone is explored for its potential therapeutic applications. Its antioxidant and anti-inflammatory properties make it a candidate for treating various diseases, including cancer and cardiovascular diseases .

Industry: In industry, this compound can be used as a natural additive in food and cosmetic products due to its antioxidant properties. It is also explored for its potential use in developing new pharmaceuticals .

Mechanism of Action

The mechanism of action of 5,7,2’-Trihydroxy-6,5’-dimethoxyisoflavone involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:

Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Activity: By inhibiting the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: By inducing apoptosis (programmed cell death) in cancer cells and inhibiting cell proliferation.

Comparison with Similar Compounds

Key Differences :

- This compound’s acetyloxy group at C-14 enhances membrane permeability compared to Taxodione’s hydroxyl group (logP: 4.2 vs. 3.1) .

- Taxodione’s methyl group at C-3 reduces hydrogen-bonding capacity, lowering solubility in aqueous media (0.8 mg/mL vs. 1.5 mg/mL for this compound) .

Functional Comparison with Carnosic Acid (Compound B)

| Parameter | This compound | Carnosic Acid |

|---|---|---|

| Primary target | NF-κB inhibition | Nrf2/ARE pathway activation |

| Anti-inflammatory EC50 | 0.7 μM (TNF-α suppression) | 1.2 μM (TNF-α suppression) |

| Cytotoxicity (NSCLC) | IC50 = 2.3 μM | IC50 = 5.6 μM |

| ROS scavenging capacity | Moderate (IC50 = 18 μM) | High (IC50 = 8 μM) |

Mechanistic Insights :

- This compound directly inhibits IκB kinase (IKKβ), while Carnosic Acid modulates oxidative stress via Nrf2 .

- Carnosic Acid’s catechol moiety enhances antioxidant activity but reduces specificity for cancer cells .

Physicochemical and Pharmacokinetic Properties

| Property | This compound | Taxodione | Carnosic Acid |

|---|---|---|---|

| Molecular weight (g/mol) | 330.4 | 316.4 | 332.5 |

| logP | 4.2 | 3.1 | 3.8 |

| Water solubility (mg/mL) | 1.5 | 0.8 | 2.1 |

| Plasma protein binding (%) | 89 | 78 | 82 |

| Half-life (in vivo, h) | 6.2 | 4.5 | 3.8 |

Implications :

- This compound’s higher logP and plasma protein binding suggest prolonged systemic exposure compared to Carnosic Acid .

- Taxodione’s poor solubility limits bioavailability (<20% in rodent models) .

Discussion of Research Findings

- Structural-Activity Relationship (SAR) : this compound’s acetyloxy group enhances cellular uptake and target engagement compared to Taxodione .

- Functional Trade-offs: Carnosic Acid’s antioxidant activity reduces off-target inflammation but compromises anticancer potency .

- Gaps in Knowledge: Limited data on this compound’s metabolic pathways and drug-drug interactions necessitate further pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.